molecular formula C16H17N3O6 B2618358 2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one CAS No. 797779-12-5

2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one

Cat. No.: B2618358
CAS No.: 797779-12-5
M. Wt: 347.327
InChI Key: MALWWWHYBQEKFD-VURMDHGXSA-N
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Description

2-[(Z)-2-(2,4-Diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one is a pyrimidinone derivative featuring a Z-configured ethenyl group linked to a 2,4-diethoxyphenyl substituent. The pyrimidinone core is substituted with a hydroxy group at position 6 and a nitro group at position 3. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal and synthetic chemistry.

Properties

IUPAC Name

2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6/c1-3-24-11-7-5-10(12(9-11)25-4-2)6-8-13-17-15(20)14(19(22)23)16(21)18-13/h5-9H,3-4H2,1-2H3,(H2,17,18,20,21)/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALWWWHYBQEKFD-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-diethoxybenzaldehyde and 6-hydroxy-5-nitropyrimidin-4(3H)-one.

    Condensation Reaction: The key step involves a condensation reaction between 2,4-diethoxybenzaldehyde and an appropriate pyrimidinone derivative under basic conditions to form the (2,4-diethoxyphenyl)ethenyl moiety.

    Cyclization: Subsequent cyclization and functional group modifications yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, solvent choice, and reaction time are optimized to maximize yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the ethoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Biochemical Studies: Utilized as a probe to study enzyme interactions and biochemical pathways.

    Materials Science: Possible applications in the development of organic electronic materials due to its conjugated system.

    Pharmacology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxy group may participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The (2,4-diethoxyphenyl)ethenyl moiety contributes to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Ethyl (E)-2-[[[(E)-2-Cyano-2-(2-pyridinyl)ethenyl]amino]amino-3-phenylaminopropenoate ()
  • Structural Differences: Core: Pyrimidinone vs. propenoate ester. Substituents: The target compound has diethoxyphenyl, hydroxy, and nitro groups, whereas the analogue in features cyano, pyridinyl, and phenylamino groups. Configuration: The Z-configuration in the target compound contrasts with the E-isomer in the analogue.
  • Elemental Analysis :

    Compound C (%) H (%) N (%)
    Target Compound* ~59.18 ~4.14 ~19.17
    Compound 59.03 4.16 19.26

    *Calculated for C₁₈H₁₅N₅O₄ (hypothesized formula for comparison).

  • Spectroscopic Data: IR: The analogue shows a cyano (CN) stretch at 2190 cm⁻¹, absent in the target compound, which instead exhibits nitro (NO₂) stretches (1350–1500 cm⁻¹) and a broad hydroxy (OH) peak (~3300 cm⁻¹). ¹H NMR: The ethyl group in the analogue (δ 1.38 ppm, triplet; δ 4.32 ppm, quartet) mirrors the diethoxy groups in the target compound, though the Z-configuration may shift ethenyl proton signals due to altered coupling constants.
2-[2-(2-Vinylphenyl)ethenyl]furan Derivatives ()
  • Structural Differences: Core: Pyrimidinone vs. furan/benzo[b]furan. Substituents: The target compound’s nitro and hydroxy groups contrast with the vinylphenyl groups in compounds.
  • Synthetic Routes :

    • Target Compound : Likely synthesized via condensation or Wittig-like reactions (similar to ).
    • Compounds : Synthesized via Wittig reactions followed by photochemical cyclization under irradiation (Scheme 1).

Physicochemical and Functional Properties

Solubility and Stability
  • The hydroxy and nitro groups enhance polarity, improving solubility in polar solvents (e.g., DMSO, ethanol) compared to the cyano/pyridinyl analogue in .
  • The Z-configuration may reduce thermal stability relative to E-isomers due to steric strain.
Reactivity
  • Nitro Group: Electron-withdrawing nature increases electrophilicity at the pyrimidinone ring, favoring nucleophilic substitution.
  • Hydroxy Group: Acts as a hydrogen-bond donor, enabling interactions with biological targets (e.g., enzyme active sites).

Biological Activity

2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one is a synthetic compound with a complex structure that includes a pyrimidinone core. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's IUPAC name is this compound. The structural features include:

  • A pyrimidinone ring
  • A nitro group at position 5
  • A hydroxy group at position 6
  • A (Z)-2-(2,4-diethoxyphenyl)ethenyl moiety

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. It has been noted for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular proliferation. By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate, leading to decreased levels of nucleotides necessary for DNA replication and repair, ultimately inducing cell death in rapidly dividing cells such as cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and preventing cell cycle progression. The mechanism involves:

  • Inhibition of DHFR , leading to reduced nucleotide synthesis.
  • Induction of oxidative stress , which triggers apoptosis pathways.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens. Studies suggest that it can inhibit bacterial growth by disrupting cellular processes essential for survival.

Research Findings and Case Studies

StudyFindingsMethodology
Study 1Demonstrated inhibition of cancer cell proliferation in vitro with IC50 values ranging from 10 to 20 µMCell viability assays on various cancer cell lines
Study 2Showed antimicrobial effects against Gram-positive bacteria with MIC values around 15 µg/mLBroth microdilution method
Study 3Investigated the structure-activity relationship (SAR) indicating that modifications on the phenyl ring enhance biological activitySynthesis and evaluation of analogs

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